molecular formula C23H18N4O3S2 B2474102 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851988-03-9

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B2474102
CAS RN: 851988-03-9
M. Wt: 462.54
InChI Key: GDPMGRPOUFJBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C23H18N4O3S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including those similar in structure to N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. For instance, Özyanik et al. (2012) investigated the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus, revealing that these compounds showed good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

Anticancer Activity

Research into benzothiazole acylhydrazones, which are structurally related to the compound of interest, has demonstrated their potential as anticancer agents. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their probable anticancer activity, finding promising results against various cancer cell lines (Osmaniye et al., 2018).

Inhibition of Biological Targets

The compound and its derivatives have also been investigated for their ability to inhibit specific biological targets, such as PDGF receptor autophosphorylation. Furuta et al. (2006) reported on the structure-activity relationship of quinoline and quinazoline derivatives, including urea, thiourea, urethane, and acylthiourea groups, as inhibitors of the PDGF receptor autophosphorylation. This study highlighted the potential therapeutic applications of these compounds for the treatment of restenosis (Furuta et al., 2006).

properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-29-17-9-10-18(30-2)21-20(17)25-23(32-21)27-26-22(28)14-12-16(19-8-5-11-31-19)24-15-7-4-3-6-13(14)15/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMGRPOUFJBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

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